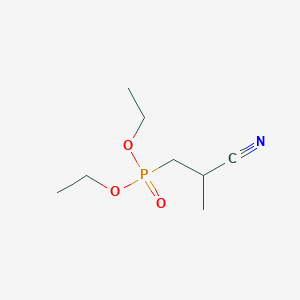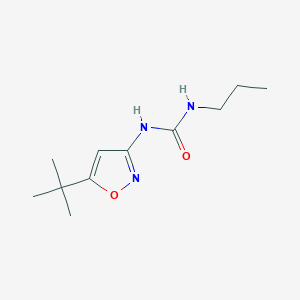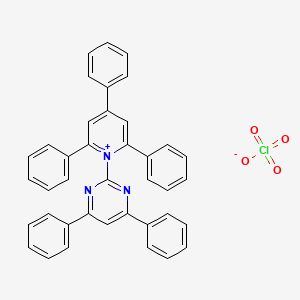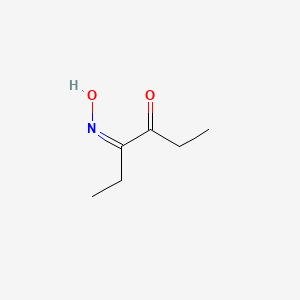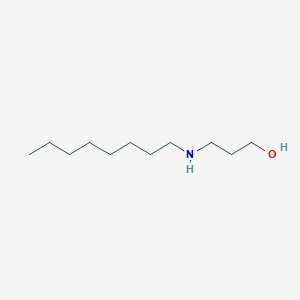
3-(Octylamino)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Octylamino)propan-1-OL is an organic compound that belongs to the class of propanolamines. It is characterized by the presence of an octylamino group attached to the third carbon of a propanol backbone. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octylamino)propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with octylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The general reaction scheme is as follows:
3-chloropropan-1-ol+octylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
3-(Octylamino)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and further to carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the compound.
Substitution: Thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Chlorinated derivatives.
科学的研究の応用
3-(Octylamino)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Octylamino)propan-1-OL involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with a shorter alkyl chain.
3-(Hexylamino)propan-1-OL: Similar structure but with a hexyl group instead of an octyl group.
3-(Decylamino)propan-1-OL: Similar structure but with a decyl group instead of an octyl group.
Uniqueness
3-(Octylamino)propan-1-OL is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. The octyl group provides a balance between hydrophilicity and hydrophobicity, making the compound suitable for various applications in both aqueous and non-aqueous environments.
特性
CAS番号 |
53220-15-8 |
|---|---|
分子式 |
C11H25NO |
分子量 |
187.32 g/mol |
IUPAC名 |
3-(octylamino)propan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-2-3-4-5-6-7-9-12-10-8-11-13/h12-13H,2-11H2,1H3 |
InChIキー |
LVTMUBSGOJWEPO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


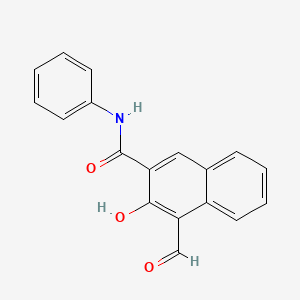

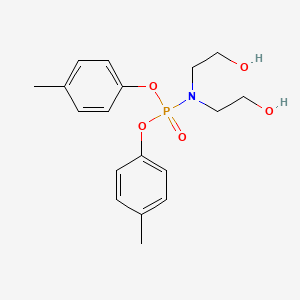

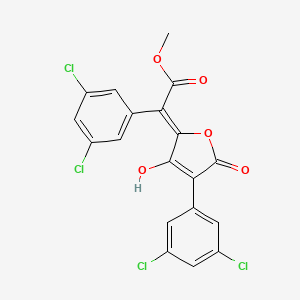

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
